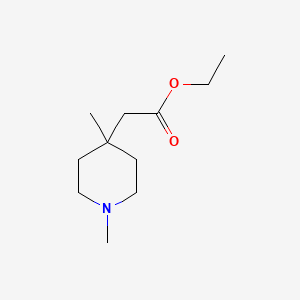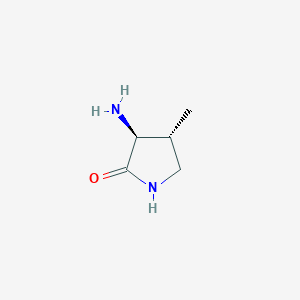
(3S,4R)-3-amino-4-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a methyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3S,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-amino-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For instance, a chemoenzymatic method can be employed, which involves the use of lipase-mediated kinetic resolution strategies . This method provides high enantiomeric excess and is efficient for producing the desired chiral compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis and subsequent functional group transformations to achieve the final product .
化学反应分析
Types of Reactions
(3S,4R)-3-amino-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
科学研究应用
(3S,4R)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients
作用机制
The mechanism of action of (3S,4R)-3-amino-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme, by forming a tight-binding adduct in the active site . This inhibition can lead to therapeutic effects, such as the potential treatment of hepatocellular carcinoma.
相似化合物的比较
Similar Compounds
(3R,4S)-3-amino-4-methylpyrrolidin-2-one: This is the enantiomer of (3S,4R)-3-amino-4-methylpyrrolidin-2-one and has different stereochemistry.
3-amino-4-methylpyrrolidin-2-one: This compound lacks the specific stereochemistry and may exhibit different biological activities.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical reactivity. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial .
属性
分子式 |
C5H10N2O |
|---|---|
分子量 |
114.15 g/mol |
IUPAC 名称 |
(3S,4R)-3-amino-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI 键 |
FCZGCQDOFWAOCM-DMTCNVIQSA-N |
手性 SMILES |
C[C@@H]1CNC(=O)[C@H]1N |
规范 SMILES |
CC1CNC(=O)C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


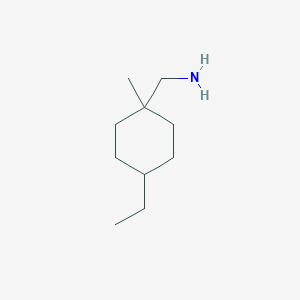
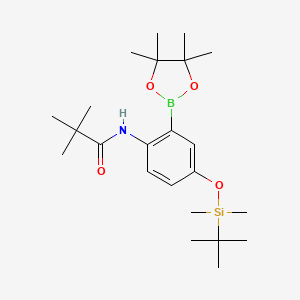
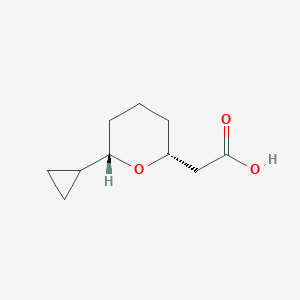
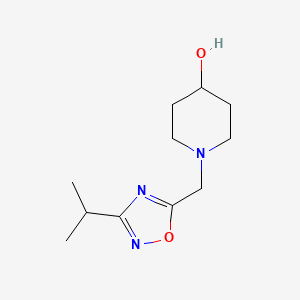


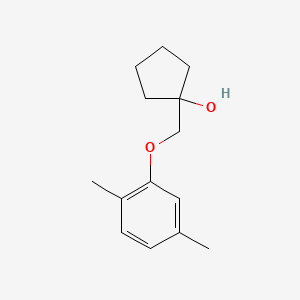
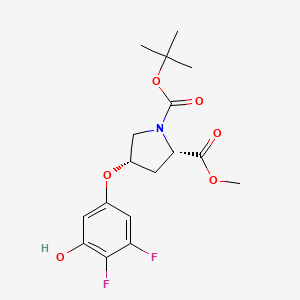
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
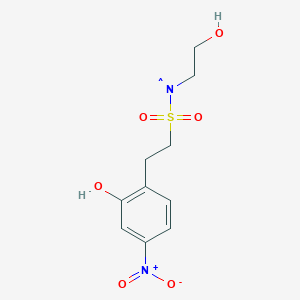
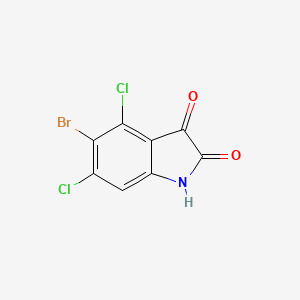
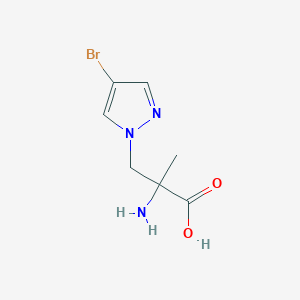
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)
